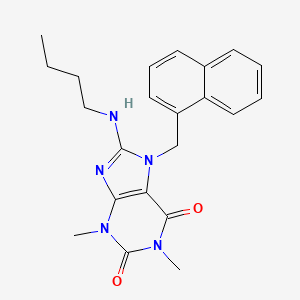

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

The compound 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by:

- 1,3-dimethyl substitutions on the purine core.

- A butylamino group at the 8-position.

- A 1-naphthylmethyl group at the 7-position.

This structural framework is shared with several purine-based therapeutics and bioactive molecules, particularly those targeting adenosine receptors or enzymes like dipeptidyl peptidase-4 (DPP-4).

Properties

CAS No. |

359909-99-2 |

|---|---|

Molecular Formula |

C22H25N5O2 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

8-(butylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C22H25N5O2/c1-4-5-13-23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13-14H2,1-3H3,(H,23,24) |

InChI Key |

RDLUGDUSTYDPRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Sequence

-

Initial Alkylation : Introduction of the 1-naphthylmethyl group at the N7 position of the purine ring.

-

Bromination : Substitution at the C8 position to enable subsequent aminolysis.

-

Aminolysis : Displacement of the bromine atom with butylamine to yield the final product.

Alkylation of the Purine Scaffold

The 1-naphthylmethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Nucleophilic Substitution

-

Reagents : 1-Naphthylmethyl chloride/bromide, base (e.g., K₂CO₃, NaH).

-

Solvents : Polar aprotic solvents (DMF, DMSO) or esters (ethyl acetate).

-

Conditions : 60–100°C, 6–12 hours.

Example :

7-(1-Naphthylmethyl)-1,3-dimethyl-8-bromo-3,7-dihydro-1H-purine-2,6-dione is synthesized by reacting 8-bromotheophylline with 1-naphthylmethyl bromide in DMF at 80°C for 8 hours.

Friedel-Crafts Alkylation

-

Catalysts : Lewis acids (AlCl₃, FeCl₃).

-

Solvents : Dichloromethane or toluene.

-

Conditions : Room temperature, 2–4 hours.

Purification and Isolation

Crude product purification is critical due to byproducts from incomplete alkylation or aminolysis.

Chromatographic Methods

Recrystallization

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Friedel-Crafts | Aminolysis |

|---|---|---|---|

| Yield | 65–78% | 55–62% | 70–85% |

| Reaction Time | 6–12 hours | 2–4 hours | 4–8 hours |

| Catalyst Required | No | Yes (AlCl₃/FeCl₃) | Yes (KI/NaI) |

| Scalability | High | Moderate | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, including:

- Antitumor Activity : Preliminary studies suggest that 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione may inhibit the growth of certain cancer cell lines. Mechanistic studies are ongoing to elucidate its effects on cell proliferation and apoptosis pathways.

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have shown promise in reducing inflammation markers in vitro. Further research is required to confirm these findings in vivo.

- CNS Activity : Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit central nervous system effects. Studies are being conducted to evaluate its efficacy as a neuroprotective agent.

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic profile of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is crucial for drug development. Key areas of focus include:

- Absorption and Distribution : Studies aim to determine how well the compound is absorbed in biological systems and its distribution across tissues.

- Metabolism : Investigating the metabolic pathways involved can provide insights into how the compound is processed within the body and its potential interactions with other drugs.

- Excretion : Understanding how the compound is eliminated from the body will help assess its safety profile.

Several case studies have been documented that highlight the applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione significantly reduced tumor growth in xenograft models of breast cancer. The study indicated that this effect was mediated through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Preliminary findings from animal models suggest that this compound may protect against neurodegeneration induced by oxidative stress. Further investigations are underway to explore its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below highlights key structural differences and similarities with analogous compounds:

Key Observations:

- 8-Position Substituents: Butylamino (target) provides moderate lipophilicity and chain flexibility. Shorter chains (e.g., ethylamino ) reduce steric hindrance, while aromatic substituents (e.g., benzylamino ) may enhance receptor affinity via π-π interactions.

- 7-Position Substituents: 1-Naphthylmethyl (target) offers high lipophilicity and aromatic surface area, which could enhance binding to hydrophobic pockets in targets like adenosine A₂A receptors. Simpler groups (e.g., pentyl ) reduce complexity but may lower potency. 2-Hydroxy-3-piperazinylpropyl adds polar functionality, improving solubility and enabling ionic interactions with receptors.

Biological Activity

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 359909-99-2, is a complex organic compound belonging to the purine family. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is , with a molar mass of approximately 391.477 g/mol. The compound features a purine core modified by various substituents that may influence its biological interactions.

Antiviral Properties

Purine derivatives are also known for their antiviral activities. For instance, certain modifications in the purine structure can enhance the ability to inhibit viral replication. While direct evidence for this specific compound's antiviral efficacy is sparse, its structural characteristics suggest potential pathways for further investigation into its activity against viral pathogens .

Enzyme Inhibition

The biological activity of this compound may extend to enzyme inhibition. Purines often interact with various enzymes involved in nucleotide metabolism. The presence of the butylamino group could enhance binding affinity to specific targets, potentially leading to inhibition of enzymes such as adenosine deaminase or xanthine oxidase.

Case Studies and Research Findings

Several studies have explored the biological implications of structurally related compounds:

The proposed mechanisms by which 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its biological effects include:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Binding : The structural features may facilitate strong interactions with target enzymes.

- Antioxidant Activity : Some purines exhibit antioxidant properties that could contribute to their therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how are intermediates characterized?

- Methodological Answer : Synthesis typically begins with brominated xanthine derivatives (e.g., 8-bromo-1,3-dimethylxanthine) as intermediates. Nucleophilic substitution at the 8-position using butylamine introduces the butylamino group, while the 7-position is functionalized via alkylation with 1-naphthylmethyl halides . Intermediate purity is confirmed via HPLC with UV detection (λ = 254 nm). Final compounds are characterized using FTIR (e.g., carbonyl stretching at 1650–1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How can researchers validate the structural integrity of this compound experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- FTIR : Identify functional groups (e.g., C=O, N-H, aromatic C-H) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., butylamino CH₂ groups at δ 1.2–1.6 ppm; naphthylmethyl aromatic protons at δ 7.2–8.3 ppm) .

- X-ray crystallography : Resolve 3D structure (e.g., dihedral angles between purine and naphthyl groups) .

Q. What computational tools predict the drug-likeness and physicochemical properties of this compound?

- Methodological Answer : Use *Chemicalize.org * (ChemAxon) to calculate:

- LogP (lipophilicity): Critical for blood-brain barrier penetration.

- pKa : Assess ionization state under physiological conditions.

- Topological polar surface area (TPSA) : Predict membrane permeability . Validate results with SwissADME to cross-check bioavailability scores.

Advanced Research Questions

Q. How can reaction informer libraries accelerate the optimization of 7- and 8-position functionalization?

- Methodological Answer : Screen against an Aryl Halide Chemistry Informer Library (e.g., Merck’s X12 compound set) to evaluate reaction scope. Compare yields and regioselectivity across diverse aryl/alkyl halides using high-throughput experimentation (HTE). Analyze failure modes (e.g., steric hindrance from 1-naphthylmethyl) via DFT calculations to refine reaction conditions .

Q. What strategies resolve contradictions in biological activity data for structurally analogous 7,8-disubstituted xanthines?

- Methodological Answer :

- Dose-response profiling : Test analogs across a 10⁻⁶–10⁻³ M range to identify non-linear effects.

- Off-target screening : Use kinase/GPCR panels to rule out promiscuity.

- Molecular docking : Compare binding poses in target proteins (e.g., adenosine receptors) to explain potency variations .

Q. How can metabolic stability be assessed for this compound in preclinical models?

- Methodological Answer : Conduct in vitro assays:

- Liver microsomes (human/rat) : Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ).

- CYP450 inhibition : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks .

Q. What crystallographic techniques resolve conformational flexibility in the purine-naphthylmethyl system?

- Methodological Answer : Perform variable-temperature XRD to study torsion angle dynamics. Pair with solid-state NMR to correlate crystal packing with solution-state behavior. For polymorph screening, use solvent-drop grinding and analyze via PXRD .

Q. How do substituents at the 7- and 8-positions influence adenosine receptor binding affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.